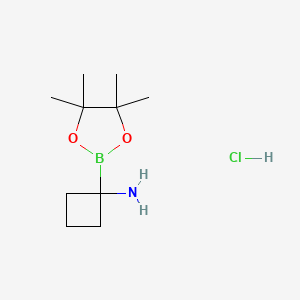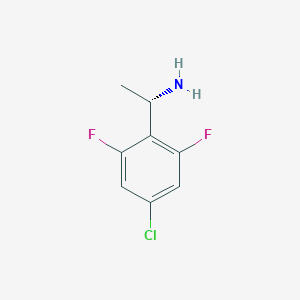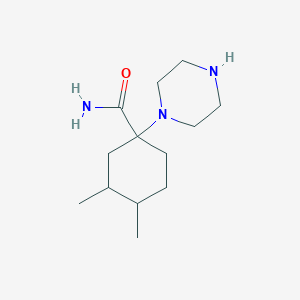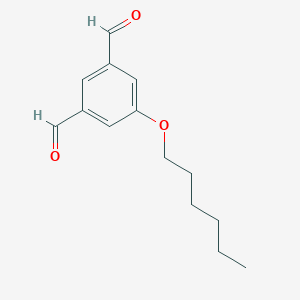
5-(Hexyloxy)isophthalaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Hexyloxy)isophthalaldehyde is an organic compound with the molecular formula C14H18O3 It is a derivative of isophthalaldehyde, where a hexyloxy group is attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Hexyloxy)isophthalaldehyde typically involves the alkylation of isophthalaldehyde with hexanol. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often include heating the mixture to reflux temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Hexyloxy)isophthalaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hexyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 5-(Hexyloxy)isophthalic acid.
Reduction: 5-(Hexyloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(Hexyloxy)isophthalaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the formation of Schiff bases and coordination complexes.
Biology: The compound can be used in the development of fluorescent probes for biological imaging due to its ability to form conjugated systems.
Medicine: Research is ongoing into its potential use in drug development, particularly as a precursor for bioactive molecules.
Industry: It is used in the production of polymers and materials with specific properties, such as enhanced thermal stability or conductivity.
Mécanisme D'action
The mechanism of action of 5-(Hexyloxy)isophthalaldehyde largely depends on its chemical reactivity. The aldehyde groups can form Schiff bases with amines, which can then participate in further chemical transformations. The hexyloxy group can influence the compound’s solubility and reactivity, making it a versatile intermediate in organic synthesis.
Molecular Targets and Pathways:
Schiff Base Formation: The aldehyde groups react with primary amines to form imines, which can then undergo further reactions.
Nucleophilic Substitution: The hexyloxy group can be replaced by various nucleophiles, leading to a wide range of derivatives.
Comparaison Avec Des Composés Similaires
Isophthalaldehyde: The parent compound without the hexyloxy group.
Terephthalaldehyde: An isomer with aldehyde groups in the para position.
Phthalaldehyde: An isomer with aldehyde groups in the ortho position.
Uniqueness: 5-(Hexyloxy)isophthalaldehyde is unique due to the presence of the hexyloxy group, which imparts different solubility and reactivity characteristics compared to its parent compound and other isomers. This makes it particularly useful in applications requiring specific solubility or reactivity profiles.
Propriétés
Formule moléculaire |
C14H18O3 |
|---|---|
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
5-hexoxybenzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C14H18O3/c1-2-3-4-5-6-17-14-8-12(10-15)7-13(9-14)11-16/h7-11H,2-6H2,1H3 |
Clé InChI |
DHKNGYQIUBIIKF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=CC(=CC(=C1)C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


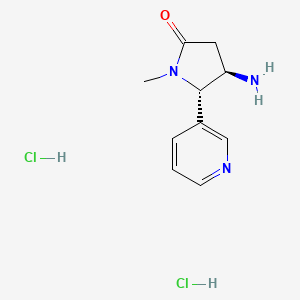

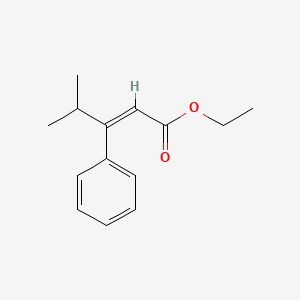

![3-((1h-Benzo[d]imidazol-2-yl)thio)propanal](/img/structure/B13638123.png)
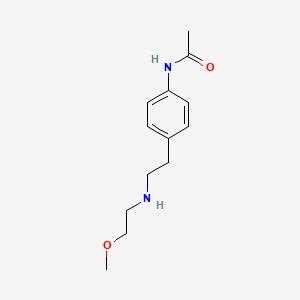
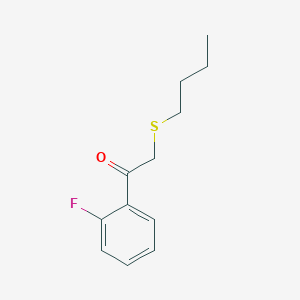
![(1R)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-ol](/img/structure/B13638136.png)
